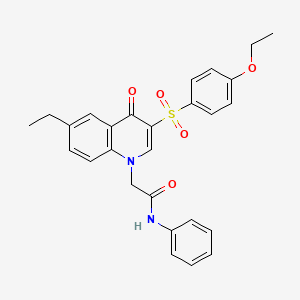

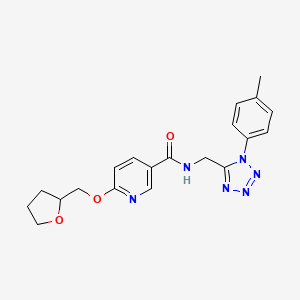

![molecular formula C19H15N3OS B2586017 N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide CAS No. 476307-55-8](/img/structure/B2586017.png)

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide” is a complex organic molecule. It contains a thiazole ring, which is a heterocyclic compound with a five-membered ring containing nitrogen and sulfur atoms . It also has a cyanophenyl group, which is a phenyl ring with a cyano (-CN) substituent .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its constituent functional groups. The thiazole ring and phenyl rings would likely contribute to the compound’s planarity .Chemical Reactions Analysis

Thiazole derivatives are known to undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Thiazole derivatives are generally slightly soluble in water and soluble in organic solvents .Applications De Recherche Scientifique

Polymer Science

The compound has been used in the synthesis of side chain liquid crystal polymers . These polymers combine typical polymeric characteristics such as mechanical integrity and ease of processability with the electrooptic properties of low molar mass mesogens . The compound has been used in the synthesis of 6-[4-(4´-cyanophenyl)phenoxy]hexyl methacrylate (CPPHMA) homopolymer and its random copolymers with MMA as well as a cross-linkable comonomer 4-benzoylphenyl methacrylate (BPMA) .

Antimicrobial Research

Derivatives of the compound have been synthesized and studied for their antimicrobial activity . The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species .

Anticancer Research

The compound has also been used in the synthesis of derivatives that have been studied for their anticancer activity . The synthesized compounds were evaluated for their anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .

Molecular Modelling

Molecular docking studies have been carried out to study the binding mode of active compounds with receptor . This helps in understanding the interaction of the compound with the target and can aid in the design of new drugs .

Material Science

The compound has been used in the synthesis of new high-k dielectric materials for organic field effect transistors (OFETs) . This is an important application in the field of electronics and material science .

Structural Characterization

The compound has been used in the structural characterization of polymers . Techniques such as differential scanning calorimetry (DSC), polarized optical microscopy (POM), and X-ray scattering measurements have been employed to determine the liquid crystalline phase behavior and to elucidate the copolymer microstructure .

Orientations Futures

Propriétés

IUPAC Name |

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3OS/c20-12-15-6-9-16(10-7-15)17-13-24-19(21-17)22-18(23)11-8-14-4-2-1-3-5-14/h1-7,9-10,13H,8,11H2,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUFPVJHWFBBZOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2585936.png)

![2-[1-(3-Fluorophenyl)cyclobutyl]acetic acid](/img/structure/B2585943.png)

![(Z)-ethyl 3-allyl-2-((4-fluorobenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2585944.png)

![3-[(2,6-dichlorophenyl)methoxy]-N-(4-nitrophenyl)thiophene-2-carboxamide](/img/structure/B2585948.png)

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide](/img/structure/B2585952.png)

![8-cyclohexyl-1,7-dimethyl-3-(2-oxo-2-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2585957.png)